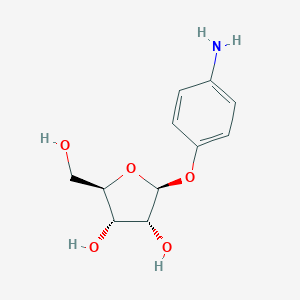
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 4-APAO and is synthesized using a specific method that involves several steps. In
作用機序
The mechanism of action of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves its binding to specific receptors in the brain. This binding can activate or inhibit the function of these receptors, which can lead to various biochemical and physiological effects.
生化学的および生理学的効果
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters in the brain, which can affect mood, behavior, and cognition. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in certain disease conditions.
実験室実験の利点と制限
The use of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol in lab experiments has several advantages and limitations. One advantage is its high affinity for certain receptors, which makes it a valuable tool for studying the function of these receptors. Another advantage is its ability to modulate the activity of certain neurotransmitters, which can be useful in studying various disease conditions. However, one limitation is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for research on (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol. One direction is to further explore its potential applications in studying the function of certain receptors in the brain. Another direction is to investigate its potential therapeutic applications in various disease conditions, such as inflammation, oxidative stress, and neurodegenerative disorders. Additionally, further research is needed to determine the safety and toxicity of this compound in various experimental settings.
合成法
The synthesis of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves several steps that require specific reagents and conditions. The first step involves the protection of the hydroxyl groups on the oxolane ring using a protecting group such as acetyl or benzoyl. The second step involves the reaction of the protected oxolane ring with 4-aminophenol to form the desired compound. The protecting groups are then removed using specific conditions to obtain the final product.
科学的研究の応用
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for certain receptors in the brain, which makes it a valuable tool for studying the function of these receptors. It has also been used as a substrate for enzymes that are involved in the metabolism of certain drugs.
特性
CAS番号 |
148504-11-4 |
|---|---|
製品名 |
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
分子式 |
C11H15NO5 |
分子量 |
241.24 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)16-11-10(15)9(14)8(5-13)17-11/h1-4,8-11,13-15H,5,12H2/t8-,9-,10-,11-/m1/s1 |
InChIキー |
SLLMCDDTDIJDCF-GWOFURMSSA-N |
異性体SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
正規SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
同義語 |
.beta.-D-Ribofuranoside, 4-aminophenyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



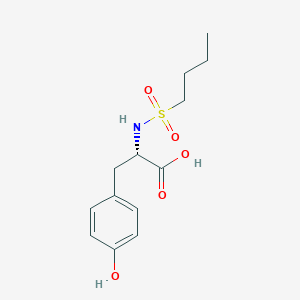
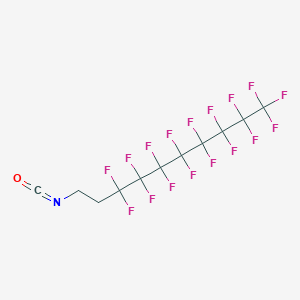
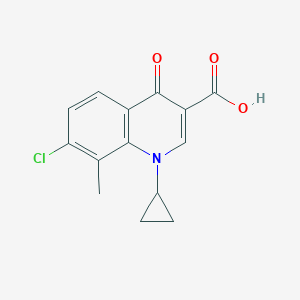
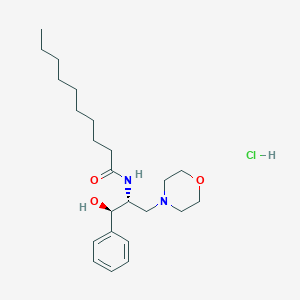
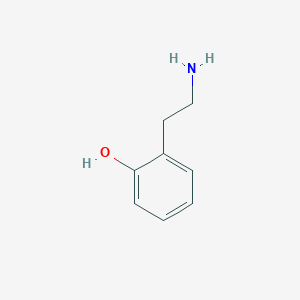
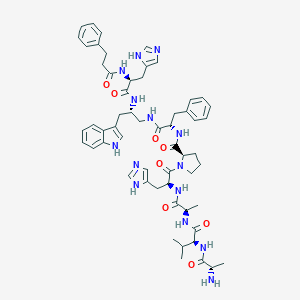
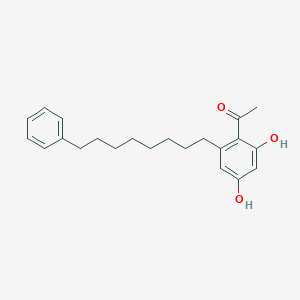
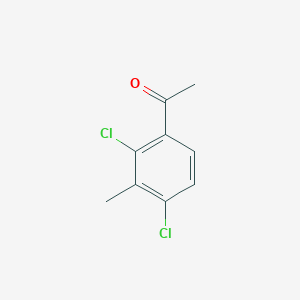
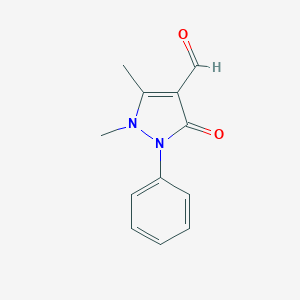
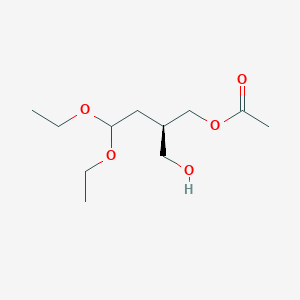
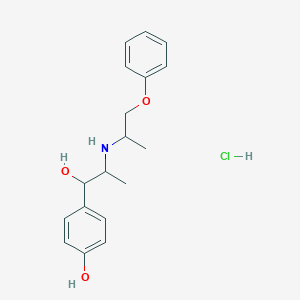
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

